(2S,4R)-4-(2-Chlorobenzyl)pyrrolidine-2-carboxylic acid is a chiral compound classified within the pyrrolidine derivatives. It features a pyrrolidine ring substituted with a 2-chlorobenzyl group and a carboxylic acid functional group, which contributes to its biological activity. This compound is notable for its potential therapeutic effects, particularly in pharmacology, where it may serve as an analgesic or anti-inflammatory agent due to its interaction with biological targets .
The synthesis of (2S,4R)-4-(2-Chlorobenzyl)pyrrolidine-2-carboxylic acid typically involves several key steps:
The specific reagents and conditions used can vary depending on the desired yield and purity of the product .
The synthesis may also involve protecting groups to prevent unwanted reactions during the synthesis process. For example, a Boc (tert-butyloxycarbonyl) protecting group may be used on the amine during initial reactions before deprotection at the final stages .
(2S,4R)-4-(2-Chlorobenzyl)pyrrolidine-2-carboxylic acid can participate in various chemical reactions typical of carboxylic acids and amines:
These reactions can be mediated by catalysts or specific reaction conditions to achieve desired outcomes .
The reactivity of this compound is influenced by its functional groups; for instance, the carboxylic acid group can undergo protonation under acidic conditions, enhancing its nucleophilicity in subsequent reactions.
The mechanism of action for (2S,4R)-4-(2-Chlorobenzyl)pyrrolidine-2-carboxylic acid primarily involves its interaction with biological receptors or enzymes. It is believed to bind selectively to certain targets within biological systems, influencing pathways related to pain and inflammation.
Studies suggest that this compound may act through modulation of neurotransmitter systems or inhibition of specific enzymes involved in inflammatory processes. Binding affinity and activity can be assessed using techniques such as surface plasmon resonance and enzyme-linked immunosorbent assay .
(2S,4R)-4-(2-Chlorobenzyl)pyrrolidine-2-carboxylic acid has potential applications in:
The stereoselective construction of the pyrrolidine scaffold in (2S,4R)-4-(2-Chlorobenzyl)pyrrolidine-2-carboxylic acid relies on three principal methodologies, each offering distinct advantages in controlling the critical C2 and C4 stereocenters. Chiral pool utilization leverages commercially available enantiopure proline or hydroxyproline derivatives as starting materials. For instance, (2S,4R)-4-hydroxyproline serves as a precursor for stereoretentive functionalization, where the C4 hydroxyl group undergoes activation and displacement by nucleophiles. Reduction of the carboxylic acid moiety using LiAlH₄ or LiBH₄ yields prolinol intermediates, which can be further elaborated to install the 2-chlorobenzyl group while preserving stereochemical integrity [2]. This approach benefits from high atom economy but requires multistep manipulation of protective groups.
Asymmetric catalysis provides an alternative route for substrates lacking pre-existing chirality. Enantioselective Michael additions or 1,3-dipolar cycloadditions catalyzed by chiral Lewis acids (e.g., Cu-bisoxazoline complexes) enable the de novo assembly of the pyrrolidine ring. Notably, vinylazomethine ylides—generated in situ from amino esters—participate in [3+2] cycloadditions with electron-deficient alkenes, affording polysubstituted pyrrolidines with high endo/exo and enantiomeric selectivity. Computational models (e.g., Zimmerman-Traxler transition states) guide ligand design to enforce the (2S,4R) configuration by minimizing steric clashes and maximizing stabilizing π-π interactions [9].
A breakthrough ring contraction strategy employs pyridines as feedstocks for pyrrolidine synthesis. Photoinduced reactions between pyridines and silylboranes (e.g., PhMe₂SiBpin) under 365 nm irradiation generate 6-silyl-2-azabicyclo[3.1.0]hex-3-ene intermediates via dihydropyridine and vinylazomethine ylide species. Subsequent acid-mediated rearrangements or hydrogenation yield functionalized pyrrolidines. This method accommodates diverse 4-substituted pyridines, enabling direct access to C4-alkyl/aryl pyrrolidines, though installation of the 2-chlorobenzyl group requires post-cyclization modification [6].
Table 1: Comparison of Stereoselective Pyrrolidine Synthesis Strategies
Method | Key Reagents/Conditions | Stereocontrol Mechanism | Limitations |
---|---|---|---|
Chiral pool utilization | L-proline, LiAlH₄, alkylation agents | Retention of pre-existing chirality | Multistep; protective group overhead |
Asymmetric catalysis | Chiral Lewis acids, dipolarophiles | Enantiodetermining TS organization | Sensitivity to substrate electronics |
Pyridine ring contraction | Silylboranes, UV light (365 nm) | Photochemical silyl migration | Requires post-functionalization |
The regioselective installation of the 2-chlorobenzyl moiety at the C4 position of the pyrrolidine ring presents unique challenges due to stereoelectronic constraints and the need for (R)-configuration retention. Three principal techniques dominate this functionalization:
Electrophilic alkylation of C4-metallated pyrrolidine derivatives is a widely adopted approach. Directed ortho-metalation strategies employ (–)-sparteine or chiral diamine complexes to generate configurationally stable C4-lithiated species from N-Boc-pyrrolidine-2-carboxylates. Subsequent addition to 2-chlorobenzyl bromide proceeds with >95% diastereoretention, though competing epimerization at C4 occurs if lithiation temperatures exceed –78°C. Alternative transmetalation to cerium or zinc reagents suppresses side reactions and enhances chemoselectivity for hindered electrophiles [9].
Directed C–H functionalization offers a step-economical alternative. Pd-catalyzed C(sp³)–H arylation of proline derivatives leverages N-(quinolin-8-yl)amide directing groups to activate the C4 position. Exposure to Pd(OAc)₂, 2-chloroiodobenzene, and Ag₂CO₃ oxidant furnishes the 2-chlorobenzyl-coupled product while preserving the (2S,4R) stereochemistry. This method bypasses pre-metalation but requires stoichiometric oxidants and exhibits moderate yields (50–65%) due to competing β-hydride elimination [1].
Asymmetric reductive amination constructs the C4–C bond concurrently with stereocontrol. Condensation of N-Boc-4-oxoproline esters with 2-chlorobenzaldehyde generates enamines, which undergo hydrogenation over Ru-(S)-BINAP catalysts. The chiral environment enforces si-face hydride delivery, affording the (4R)-configured product with 92–98% ee. Although this method requires a carbonyl precursor, it achieves simultaneous chain elongation and stereoselection in a single step [6].
Table 2: Chlorobenzyl Incorporation Techniques and Performance Metrics
Technique | Conditions | Diastereoselectivity | Yield Range |
---|---|---|---|
Electrophilic alkylation | (–)-sparteine, n-BuLi, –78°C; 2-Cl-BnBr | >95% dr | 70–85% |
Directed C–H functionalization | Pd(OAc)₂/Ag₂CO₃, N-(8-quinolyl)amide, 80°C | >99% dr | 50–65% |
Asymmetric reductive amination | Ru-(S)-BINAP, H₂ (50 psi), MeOH | 92–98% ee | 75–90% |
The C2 carboxylic acid functionality in (2S,4R)-4-(2-Chlorobenzyl)pyrrolidine-2-carboxylic acid necessitates strategic protective group selection to prevent lactamization or epimerization during synthesis. Two dominant protection/carboxylation approaches prevail:
Carboxylation methodologies include:
Protecting group orthogonality is critical for multistep sequences. The tert-butoxycarbonyl (Boc) group offers robust protection under basic conditions but requires acidic deprotection (TFA), which may cleave acid-labile functionalities. Conversely, the 9-fluorenylmethoxycarbonyl (Fmoc) group—removed by piperidine/DMF (20%) via β-elimination—enables acid stability but may undergo premature cleavage under nucleophilic conditions. For the target compound, Fmoc-(2S,4R)-4-benzyl-pyrrolidine-2-carboxylic acid exemplifies optimized handling: the Fmoc group shields the amine during C4 alkylation and carboxyl activation, while permitting mild deprotection for downstream peptide coupling. Its crystalline nature ([α]D²⁰ = –23 ± 2º in CHCl₃) facilitates purification [5] [7].
Table 3: Protecting Group Strategies for Pyrrolidine-2-carboxylic Acid Derivatives
Protecting Group | Deprotection Conditions | Compatibility | Stereoretention |
---|---|---|---|
Boc (tert-butyloxycarbonyl) | TFA/DCM (1:1), 1h | Base-stable; acid-labile | >99% |
Fmoc (9-fluorenylmethoxycarbonyl) | Piperidine/DMF (20%), 30min | Acid-stable; nucleophile-sensitive | >99% |
Cbz (benzyloxycarbonyl) | H₂/Pd-C, MeOH | Widely orthogonal; hydrogenolysis | >99% |
The synthesis of (2S,4R)-4-(2-Chlorobenzyl)pyrrolidine-2-carboxylic acid employs both solid-phase (SPPS) and solution-phase approaches, each with distinct operational and chemical profiles:
Solid-phase peptide synthesis (SPPS) leverages Fmoc-protected pyrrolidine derivatives immobilized on Wang or Rink amide resins. Key advantages include:
However, SPPS faces limitations with C4-alkylation efficiency. Site-specific functionalization on resin requires orthogonal protection schemes (e.g., Alloc for amines), and swelling constraints in DMF reduce reaction yields for sterically hindered 2-chlorobenzyl halides (60–70% vs. >85% in solution) [3] [7].
Solution-phase synthesis offers superior flexibility for late-stage C4 modification:1. Linear sequences begin with N-Cbz-(2S,4R)-4-hydroxyproline, followed by:- Mitsunobu etherification with 2-chlorobenzyl alcohol (PPh₃/DIAD)- Ester hydrolysis (LiOH/THF/H₂O)- Cbz hydrogenolysis (H₂/Pd-C)2. Convergent routes couple pre-formed (2S,4R)-4-(2-chlorobenzyl)pyrrolidine with protected amino acids using DCC/HOBt activation.
Solution-phase benefits include facile reaction monitoring (TLC/NMR) and scalability (>50 g batches). Nevertheless, it demands extensive purification (column chromatography) after each step, reducing overall throughput [6].
Hybrid strategies merge both paradigms: Solution-phase synthesis of the pyrrolidine core precedes immobilization on resin for peptide elongation. This is optimal for generating target-containing peptide libraries, as it avoids SPPS limitations in synthesizing complex heterocycles while leveraging solid-phase efficiency for amide bond formation [4].
Table 4: Solid-Phase vs. Solution-Phase Synthesis Performance Comparison
Parameter | Solid-Phase Synthesis | Solution-Phase Synthesis |
---|---|---|
Functional group tolerance | Moderate (swelling-dependent) | High (no matrix constraints) |
C4-Alkylation yield | 60–70% (resin steric hindrance) | 85–95% |
Purification overhead | Minimal (filtration) | Extensive (chromatography per step) |
Scalability | <5 g (resin loading limits) | >50 g |
Peptide coupling suitability | Excellent (automated cycles) | Moderate (requires activation) |
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5